N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a thiophen-3-yl group and a hydroxy-methylthiopropyl substituent. Its structure combines a sulfur-containing thiophene ring with a branched alkyl chain featuring both hydroxyl and methylthio moieties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(14,8-15-2)7-12-10(13)5-9-3-4-16-6-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDKTUKWIVYBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available thiophene-3-carboxylic acid and 2-amino-2-methyl-1-propanol.
Amide Formation: The carboxylic acid group of thiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-amino-2-methyl-1-propanol to form the amide bond.
Thioether Formation: The resulting intermediate is then treated with methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride to introduce the methylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reducing the amide group.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide may exhibit significant biological activities, including:
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Anticancer Activity : The compound may interact with specific biological targets, potentially inhibiting enzymes or altering cellular pathways involved in cancer progression .
Pharmacological Insights
Understanding the pharmacological mechanisms of this compound is crucial for its application in drug development. Initial findings indicate that it may interact with specific enzymes or receptors, influencing cellular signaling pathways. Detailed pharmacological studies are necessary to elucidate these interactions fully .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Mechanism
Research exploring the anticancer properties revealed that this compound could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy and methylthio groups could facilitate binding to active sites, while the thiophene ring might enhance interactions with aromatic residues.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique substituents differentiate it from other acetamides:
- Hydroxy-methylthiopropyl chain : Introduces hydrogen-bonding capacity and moderate lipophilicity, contrasting with purely alkyl or halogenated chains in analogs .
Table 1: Key Structural and Physical Properties of Comparable Acetamides
Physicochemical Properties
- Melting Points: Thiophene-containing analogs (e.g., compounds in ) typically exhibit melting points between 130–187°C, influenced by aromatic stacking and substituent bulk. The hydroxyl group in the target compound may lower its melting point compared to non-polar analogs (e.g., 5f: 158–160°C) due to increased solubility .
- Synthetic Yield : Derivatives with simpler alkyl chains (e.g., 5h in : 88% yield) suggest that the target compound’s branched hydroxy-methylthio group may reduce synthetic efficiency unless optimized.
Toxicity and Environmental Impact
- Methylthio Group : Similar to perfluoroalkylthio acetamides (e.g., 2738952-61-7 ), the methylthio moiety may raise concerns about environmental persistence, though the hydroxyl group could mitigate hydrophobicity.
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a thiophenyl group and a hydroxy-methylthio propyl moiety. This structure contributes to its reactivity and biological interactions:
- Molecular Formula : CHN OS
- Molecular Weight : 259.4 g/mol
- CAS Number : 1698530-05-0
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
- Anticancer Properties : Research indicates that it may inhibit certain enzymes or cellular pathways involved in cancer progression, although specific targets remain to be fully elucidated.
- Enzyme Interaction : In biochemical assays, the compound has been used to study enzyme interactions, suggesting it may modulate enzyme activity related to various metabolic processes.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anticancer | Potential to inhibit tumor growth through enzyme inhibition | |
| Enzyme Modulation | Used in assays to study interactions with metabolic enzymes |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
- Anticancer Research : A recent study explored the compound's effects on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Enzyme Interaction Assays : The compound has been employed in assays designed to evaluate its impact on specific enzymes involved in drug metabolism. Results indicated that it could act as an inhibitor of certain cytochrome P450 isoforms, which are critical for drug metabolism and detoxification processes .
Q & A
Q. What are the recommended synthetic methodologies for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves reacting the carboxylic acid derivative (e.g., thiophen-3-yl acetic acid) with an appropriate amine (e.g., 2-hydroxy-2-methyl-3-(methylthio)propylamine) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane under reflux conditions. Purification is achieved using reverse-phase HPLC with gradients of methanol/water (30% → 100%) to isolate the product with high purity . Alternative methods may employ activating agents like succinic anhydride for amide bond formation, followed by recrystallization from methanol/acetone mixtures .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- IR spectroscopy : Identify characteristic peaks for amide C=O (1650–1700 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and thioether (C-S, ~700 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR are critical. For example, the thiophene protons resonate at δ 6.8–7.5 ppm, while the methylthio group appears as a singlet near δ 2.1 ppm. The hydroxy and methyl groups on the propyl chain show distinct splitting patterns .
- HPLC : Purity analysis (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. To address this:
- Compare experimental data with computational predictions (DFT calculations) for NMR shifts .
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereochemical ambiguities .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity?
- Methodological Answer :
- Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess synergy with β-lactam antibiotics, given structural similarities to penicillin derivatives .
- Enzyme inhibition studies : Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay. Optimize substrate concentrations and pre-incubation times to account for competitive/non-competitive inhibition .
- Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the thiophene ring (e.g., 2-thiophene vs. 3-thiophene substitution) or the methylthio group (e.g., replacing with sulfoxide/sulfone) .
- Pharmacophore mapping : Use molecular docking (AutoDock/Vina) to predict binding modes against targets like bacterial penicillin-binding proteins (PBPs) .
- Bioisosteric replacement : Substitute the hydroxy group with methoxy or fluorine to assess polarity effects on membrane permeability .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare mean inhibition across concentrations (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining MIC, LogP, and solubility) to identify dominant SAR trends .
Q. How should stability studies be designed to assess compound degradation under varying conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
- HPLC monitoring : Track degradation products over time; quantify using area normalization or external calibration curves .
- Kinetic modeling : Determine degradation rate constants (k) and half-life (t₁/₂) under each condition to establish storage guidelines (e.g., refrigerated, dark environments) .
Conflict Resolution in Research
Q. How to address contradictory results in biological activity between research groups?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) across labs .
- Compound verification : Share batches for cross-lab validation via NMR and HRMS to rule out synthesis variability .
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent used in dissolution, cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
